molecular formula C23H22F2N4O B2355721 3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide CAS No. 1171036-18-2

3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide

Cat. No.: B2355721
CAS No.: 1171036-18-2
M. Wt: 408.453
InChI Key: OEAJXWRXOFCQLU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a pyridinyl-piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.

    Attachment of the Benzamide Core: The piperazine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide core.

    Introduction of Difluoro Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: A simpler analog lacking the pyridinyl-piperazine moiety.

    N-(4-(pyridin-2-yl)piperazin-1-yl)methyl)benzamide: Lacks the difluoro substitution.

    4-fluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide: Contains only one fluorine atom.

Uniqueness

3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide is unique due to the presence of both difluoro groups and the pyridinyl-piperazine moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O/c24-20-9-6-18(15-21(20)25)23(30)27-19-7-4-17(5-8-19)16-28-11-13-29(14-12-28)22-3-1-2-10-26-22/h1-10,15H,11-14,16H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAJXWRXOFCQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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